molecular formula C57H75N9O18 B1204005 [1-[3-(2-Carbamoyloxy-3-propan-2-yloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]-3-propan-2-yloxypropan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propan-2-yloxypropan-2-yl] carbamate CAS No. 72203-22-6

[1-[3-(2-Carbamoyloxy-3-propan-2-yloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]-3-propan-2-yloxypropan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propan-2-yloxypropan-2-yl] carbamate

Cat. No.: B1204005
CAS No.: 72203-22-6
M. Wt: 1174.3 g/mol
InChI Key: HVWLDUBQDGZXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [1-[3-(2-Carbamoyloxy-3-propan-2-yloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]-3-propan-2-yloxypropan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propan-2-yloxypropan-2-yl] carbamate is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as carbamates and diazinane triones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of carbamate and diazinane trione groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

72203-22-6

Molecular Formula

C57H75N9O18

Molecular Weight

1174.3 g/mol

IUPAC Name

[1-[3-(2-carbamoyloxy-3-propan-2-yloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]-3-propan-2-yloxypropan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propan-2-yloxypropan-2-yl] carbamate

InChI

InChI=1S/C26H38N4O9.C19H25N3O6.C12H12N2O3/c1-6-26(18-10-8-7-9-11-18)21(31)29(12-19(38-23(27)33)14-36-16(2)3)25(35)30(22(26)32)13-20(39-24(28)34)15-37-17(4)5;1-4-19(13-8-6-5-7-9-13)15(23)21-18(26)22(16(19)24)10-14(28-17(20)25)11-27-12(2)3;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h7-11,16-17,19-20H,6,12-15H2,1-5H3,(H2,27,33)(H2,28,34);5-9,12,14H,4,10-11H2,1-3H3,(H2,20,25)(H,21,23,26);3-7H,2H2,1H3,(H2,13,14,15,16,17)

InChI Key

HVWLDUBQDGZXJH-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)CC(COC(C)C)OC(=O)N)C2=CC=CC=C2.CCC1(C(=O)N(C(=O)N(C1=O)CC(COC(C)C)OC(=O)N)CC(COC(C)C)OC(=O)N)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)CC(COC(C)C)OC(=O)N)C2=CC=CC=C2.CCC1(C(=O)N(C(=O)N(C1=O)CC(COC(C)C)OC(=O)N)CC(COC(C)C)OC(=O)N)C2=CC=CC=C2

Synonyms

Complexe 1656

Origin of Product

United States

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